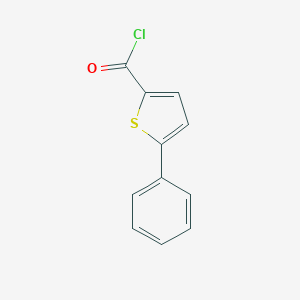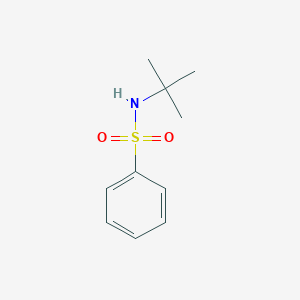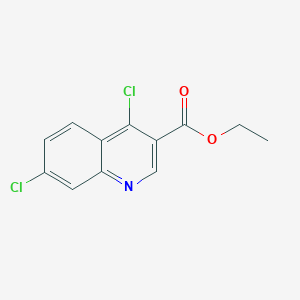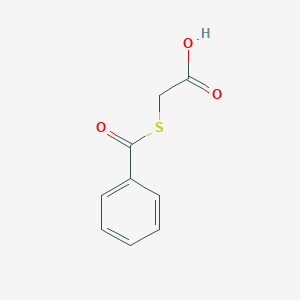
7-甲氧基喹唑啉-4(1H)-酮
描述
7-Methoxyquinazolin-4(1H)-one is a compound that is commonly found in the synthesis process of many antitumor drugs . It is a derivative of quinazoline, a class of compounds that demonstrate a variety of biological activities, including antitumor activity .
Synthesis Analysis
The synthesis of 7-Methoxyquinazolin-4(1H)-one involves a four-step process. The key intermediates, 7-methoxy-4-(substituted aniline)quinazolin-6-acetate derivatives, are prepared by a nucleophilic substitution reaction between 6-acetoxy-4-chloro-7-methoxyquinazoline and substituted anilines . These intermediates are then hydrolyzed with ammonia to give 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives. The target compounds are synthesized by amidation of 2-chloroacetyl chloride, which is reacted with the intermediates .Molecular Structure Analysis
The molecular structure of 7-Methoxyquinazolin-4(1H)-one and its derivatives has been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Methoxyquinazolin-4(1H)-one include chlorination, nucleophilic substitution, hydrolysis, and amidation .科学研究应用
Antimalarial Applications
The 4(3H)-quinazolinone, which includes 7-Methoxyquinazolin-4(1H)-one, is a frequently encountered heterocycle with broad applications including antimalarial . This compound could potentially be used in the development of new antimalarial drugs.
Antitumor Applications
7-Methoxyquinazolin-4(1H)-one is common to find in the synthesis process of many antitumor drugs . It’s an important intermediate in the synthesis of inhibitors of the EGFR family, which are major targets of anticancer agents .
Anticonvulsant Applications
4(3H)-quinazolinone, which includes 7-Methoxyquinazolin-4(1H)-one, has been found to have anticonvulsant properties . This suggests that it could be used in the development of new anticonvulsant medications.
Fungicidal Applications
The 4(3H)-quinazolinone, which includes 7-Methoxyquinazolin-4(1H)-one, has been found to have fungicidal properties . This suggests that it could be used in the development of new fungicides.
Antimicrobial Applications
The 4(3H)-quinazolinone, which includes 7-Methoxyquinazolin-4(1H)-one, has been found to have antimicrobial properties . This suggests that it could be used in the development of new antimicrobial agents.
Anti-inflammatory Applications
The 4(3H)-quinazolinone, which includes 7-Methoxyquinazolin-4(1H)-one, has been found to have anti-inflammatory properties . This suggests that it could be used in the development of new anti-inflammatory drugs.
作用机制
Target of Action
The primary target of 7-Methoxyquinazolin-4(1H)-one is the epidermal growth factor receptor (EGFR) family , specifically the receptor tyrosine kinase HER-2 . This family plays a crucial role in regulating cell functions, including cell proliferation, differentiation, and survival . Overactivity of this family leads to overexpression of receptors, which in turn leads to overexpression of mutant growth factors .
Mode of Action
7-Methoxyquinazolin-4(1H)-one interacts with its targets by inhibiting the EGFR and HER-2 . This inhibition disrupts the overactivity of the EGFR family, thereby preventing the overexpression of mutant growth factors . As a result, it can control the improper driving of cell functions, such as proliferation, differentiation, migration, and angiogenesis .
Biochemical Pathways
The compound affects the growth factor signaling pathways . These pathways play a fundamental role in regulating cell functions . By inhibiting the EGFR and HER-2, 7-Methoxyquinazolin-4(1H)-one can disrupt these pathways, leading to changes in cell proliferation, differentiation, and survival .
Result of Action
The result of the action of 7-Methoxyquinazolin-4(1H)-one is the inhibition of the overactivity of the EGFR family . This leads to a decrease in the overexpression of mutant growth factors, thereby controlling the improper driving of cell functions . As a result, it can potentially inhibit the growth of various cancers, including breast, gastric, pancreatic, and bladder cancer .
属性
IUPAC Name |
7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGWFCHOWMFNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396488 | |
| Record name | 7-Methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinazolin-4(1H)-one | |
CAS RN |
16064-24-7 | |
| Record name | 7-Methoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)


![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)








